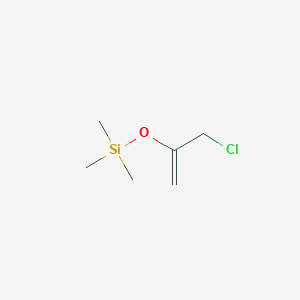

3-Chloro-2-trimethylsiloxypropene

Description

3-Chloro-2-trimethylsiloxypropene (CAS: Not explicitly listed in evidence) is an organosilicon compound featuring a chlorine atom at the 3-position and a trimethylsiloxy (OSi(CH₃)₃) group at the 2-position of a propene backbone. Its molecular formula is C₆H₁₁ClOSi, with a molecular weight of 186.78 g/mol. This compound is primarily utilized as a synthon in organic synthesis due to its dual reactivity: the chlorine atom enables nucleophilic substitution, while the silyl ether group acts as a stabilizing moiety and leaving group .

Key applications include:

- Regioselective synthesis of 1,4-dicarbonyl compounds via alkylation or arylation reactions.

- Formation of silyl enol ethers, which are pivotal intermediates in carbonyl chemistry .

- Acting as an electrophilic acetonyl equivalent in the synthesis of complex molecules, leveraging its ability to participate in conjugate additions .

Properties

IUPAC Name |

3-chloroprop-1-en-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRLWSRPAPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503217 | |

| Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76634-95-2 | |

| Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-2-trimethylsiloxypropene typically involves the reaction of 3-chloro-2-propen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-2-trimethylsiloxypropene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

Reduction Reactions: Reduction of the compound can yield various reduced forms, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-2-trimethylsiloxypropene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-trimethylsiloxypropene involves its reactivity with various nucleophiles and electrophiles. The trimethylsiloxy group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Chlorinated Propenes

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among 3-Chloro-2-trimethylsiloxypropene and related compounds:

Notes:

- 3-Chloro-2-trimethylsiloxypropene distinguishes itself with a bulky silyl ether group , which enhances stability during reactions and directs regioselectivity.

- Allyl chloride and methallyl chloride lack the siloxy group, making them more reactive in elimination or radical-mediated polymerizations .

3-Chloro-2-trimethylsiloxypropene

- Nucleophilic Substitution : The chlorine atom undergoes displacement with nucleophiles (e.g., Grignard reagents), while the silyl ether acts as a temporary protective group .

- Conjugate Addition : Participates in Michael additions to form 1,4-dicarbonyl systems, a reaction less feasible with simpler chlorinated propenes due to competing side reactions .

Allyl Chloride

- Electrophilic Addition : Reacts with electrophiles (e.g., HCl) to form 1,2-dichloropropane.

Methallyl Chloride

Industrial and Research Relevance

- Regioselectivity : The siloxy group in 3-Chloro-2-trimethylsiloxypropene enables precise control over reaction pathways, unlike allyl or methallyl chlorides, which often yield mixtures .

Biological Activity

3-Chloro-2-trimethylsiloxypropene is a siloxy compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H13ClO2Si

- Molecular Weight : 178.71 g/mol

- IUPAC Name : 3-Chloro-2-trimethylsiloxypropene

The biological activity of 3-Chloro-2-trimethylsiloxypropene is largely attributed to its ability to interact with biological membranes and proteins. The presence of the chlorinated and siloxy functional groups allows this compound to exhibit unique properties, such as:

- Membrane Disruption : It can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

Biological Activity Overview

Research indicates several biological effects linked to 3-Chloro-2-trimethylsiloxypropene:

-

Antimicrobial Activity

- Exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus.

- Mechanism involves disruption of bacterial cell membranes.

-

Cytotoxic Effects

- Demonstrated cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

- Induces apoptosis through the activation of caspase pathways.

- Collagenase Activity

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Collagenase Activity | Modulates extracellular matrix |

Case Study: Anticancer Potential

A study evaluated the effects of 3-Chloro-2-trimethylsiloxypropene on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.